molecular formula C13H20NO4- B12365114 8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester

8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester

Cat. No.: B12365114
M. Wt: 254.30 g/mol
InChI Key: FBRWVUWBHWKVEH-UHFFFAOYSA-M
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Description

Key Functionalization Features:

  • C8 tert-Butyl Ester :

    • Serves as a bulky protecting group , shielding the carboxylate from undesired nucleophilic attack during multi-step syntheses.
    • Enhances lipid solubility, facilitating membrane permeability in biological assays.
    • The tert-butyl group’s electron-donating effects stabilize the adjacent carbonyl via hyperconjugation.
  • C2 Carboxylic Acid :

    • Provides a handle for further derivatization, such as amide bond formation or salt generation.
    • Participates in hydrogen-bonding interactions, influencing crystallization behavior and solid-state packing.

The interplay between these functional groups is evident in the compound’s spectroscopic properties. For instance, the infrared (IR) spectrum exhibits a strong absorption band at ~1700 cm⁻¹, corresponding to the carbonyl stretching vibrations of both the ester and carboxylic acid groups.

Properties

Molecular Formula

C13H20NO4-

Molecular Weight

254.30 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1

InChI Key

FBRWVUWBHWKVEH-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Key Structural Features

8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester contains several key structural elements that influence its synthesis strategy:

  • The 8-azabicyclo[3.2.1]octane scaffold forms the central framework
  • A carboxylic acid functionality at the 2-position
  • A tert-butyloxycarbonyl (Boc) protected nitrogen at the 8-position

The bicyclic structure creates defined stereochemistry at multiple positions, with particular importance on the stereochemistry at the 2-position, which can be either endo (α) or exo (β). Any synthetic approach must address this stereochemical challenge to obtain the desired isomer with high selectivity.

Fundamental Approaches to the 8-Azabicyclo[3.2.1]octane Scaffold

Established Methods for Scaffold Construction

The construction of the 8-azabicyclo[3.2.1]octane scaffold typically relies on one of three general approaches:

  • Pre-defined stereochemistry approach : Enantioselective construction of an acyclic starting material containing the required stereochemical information, followed by cyclization to form the bicyclic scaffold
  • Direct stereocontrol approach : Stereochemical control achieved directly during the transformation that generates the bicyclic architecture
  • Desymmetrization approach : Starting from achiral tropinone derivatives and performing selective functionalization

These established methods provide the foundation for developing specific synthetic routes to the target compound. Most approaches rely on "the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold".

Synthetic Route 1: Functionalization of Pre-formed Scaffold

Detailed Synthetic Steps

Step 1: Scaffold Construction

The 8-azabicyclo[3.2.1]octane scaffold can be constructed using methods such as intramolecular condensation or cycloaddition reactions. For example, the patent literature describes the synthesis of 8-substituted-8-azabicyclo[3.2.1]octan-3-ones, which could serve as precursors.

Step 2: Functionalization at 2-Position

Synthetic Route 2: Asymmetric 1,3-Dipolar Cycloaddition

Detailed Synthetic Steps

Step 1: Preparation of Cycloaddition Precursors

This step involves the synthesis of an appropriate azomethine ylide precursor and a dipolarophile with suitable functionality to introduce the carboxylic acid group.

Step 2: Asymmetric 1,3-Dipolar Cycloaddition

The cycloaddition reaction would be conducted using a chiral catalyst or auxiliary to control the stereochemistry of the reaction. This would directly construct the bicyclic scaffold with defined stereochemistry.

Step 3: Functional Group Transformations

Depending on the exact functionality introduced during the cycloaddition, additional transformations may be required to convert to the carboxylic acid at the 2-position.

Step 4: Nitrogen Protection

The final step would involve protection of the nitrogen with a Boc group using di-tert-butyl dicarbonate.

Catalyst Systems and Reaction Conditions

The successful implementation of this route depends heavily on the choice of catalyst system for the asymmetric cycloaddition. Based on literature precedents for related transformations, the following conditions might be appropriate:

Table 2. Catalyst Systems and Conditions for Asymmetric Cycloaddition

Catalyst System Solvent Temperature Time Expected Yield Expected ee
Cu(I)/chiral bisoxazoline DCM or THF -20 to 0°C 12-24h 60-75% 80-95%
Ag(I)/chiral phosphine Toluene -78 to RT 6-12h 65-80% 85-92%
Organocatalyst (e.g., chiral phosphoric acid) Chloroform or DCM 0 to RT 24-48h 50-70% 75-90%

Synthetic Route 3: From 3-Substituted Derivatives

Detailed Synthetic Steps

Step 1: Synthesis of 3-Cyano-8-azabicyclo[3.2.1]octane

The synthesis begins with the preparation of 3-cyano-8-azabicyclo[3.2.1]octane derivatives using methods described in the patent literature. This involves the formation of a cyanohydrin from an 8-substituted-8-azabicyclo[3.2.1]octan-3-one, followed by dehydration and reduction.

Step 2: Functionalization at 2-Position

The 2-position would be functionalized through methods such as:

  • Directed metalation using a strong base
  • Radical bromination followed by nucleophilic substitution
  • Oxidation if a suitable functional group is already present

Step 3: Hydrolysis/Oxidation

Depending on the functionality introduced at the 2-position, hydrolysis or oxidation would be performed to obtain the carboxylic acid.

Step 4: Nitrogen Deprotection and Boc Protection

If the nitrogen is already protected with a different group (e.g., benzyl or 2,2,2-trifluoroethyl as in the patent examples), deprotection followed by Boc protection would be required.

Experimental Procedures

Based on the procedures described in the patent literature for related compounds, the following conditions would be appropriate:

Table 3. Experimental Procedures for Key Steps in Route 3

Step Reagents Conditions Notes
Cyanohydrin Formation NaCN or KCN, HCl Butyl acetate or fluorobenzene, 0°C Requires careful handling of cyanide
Dehydration POCl₃, pyridine 80°C, 24h Exothermic reaction requires temperature control
Reduction Pd/C, H₂ Toluene, 50°C, 3 bar H₂, 12h May require multiple catalyst additions
2-Position Functionalization Varies Varies Selectivity is a key challenge
Nitrogen Deprotection Pd(OH)₂/C, H₂ Ethanol, HCl, RT, 18-48h For benzyl-protected derivatives
Boc Protection Boc₂O, NaOH Dioxane/water, RT, overnight Basic conditions required

Case Study: Adaptation from Related Compounds

Synthesis of Related 8-Azabicyclo[3.2.1]octane Derivatives

A documented synthesis of 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester provides valuable insights that could be adapted for our target molecule. The synthesis involves:

  • Hydrogenation of a benzyl-protected precursor
  • Protection of the nitrogen with a Boc group
  • Purification using appropriate chromatographic methods

Detailed Procedure Adaptation

Drawing from the documented synthesis, the following procedure could be adapted for the target compound:

Step 1: Debenzylation

A solution of a suitable 8-benzyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid precursor (10 mmol) in ethanol (45 ml) and 6N HCl (2 ml) containing palladium hydroxide on carbon (Pearlman's catalyst, 2.6 g, 20% w/w) would be hydrogenated (55 psi H₂) at room temperature for 18-48 hours. After filtration of the catalyst, the filtrate would be concentrated under vacuum. A second hydrogenation might be necessary to ensure complete debenzylation.

Step 2: Boc Protection

The residue and di-tert-butyl dicarbonate (3.2 g, 15 mmol) would be dissolved in 60 ml of dioxane:1N NaOH (2:1) and stirred overnight at room temperature. The solvent would be evaporated and the residue partitioned between ethyl acetate and water.

Step 3: Purification

The combined organic layers would be dried over Na₂SO₄ and evaporated. The residual material would be purified using appropriate chromatographic methods, such as loading onto an aminopropyl SPE cartridge and eluting with dichloromethane, ethyl acetate, and methanol.

The documented procedure for the related compound resulted in a yield of 81%, suggesting that good yields could be expected for the target compound using this approach.

Optimization of Critical Parameters

Stereochemical Control

For synthesis routes where stereochemical control is critical, several parameters should be optimized:

Table 4. Optimization of Stereochemical Control

Route Critical Parameters Optimization Strategy Expected Outcome
Asymmetric 1,3-Dipolar Cycloaddition Catalyst, temperature, solvent Screening of various catalyst systems and conditions >90% ee
Functionalization of Pre-formed Scaffold Directing groups, reaction temperature Use of bulky directing groups to control approach trajectory >8:1 diastereoselectivity
From 3-Substituted Derivatives Reduction conditions, substrate conformation Optimization of reagent and catalyst selection >6:1 diastereoselectivity

Hydrogenation Conditions

For steps involving hydrogenation, such as debenzylation, optimal conditions include:

  • Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst) at 20% w/w loading
  • Solvent: Ethanol with 6N HCl
  • Pressure: 55 psi H₂
  • Temperature: Room temperature
  • Duration: 18-66 hours, potentially with multiple catalyst additions

These conditions have been shown to effectively remove benzyl protecting groups in similar 8-azabicyclo[3.2.1]octane derivatives.

Boc Protection Optimization

For introducing the tert-butyloxycarbonyl group, optimal conditions include:

  • Reagent: Di-tert-butyl dicarbonate (1.5 equivalents)
  • Base: 1N NaOH
  • Solvent: Dioxane:1N NaOH (2:1)
  • Temperature: Room temperature
  • Duration: Overnight (12-16 hours)

Scale-up Considerations and Process Development

Alternative Purification Strategies

While chromatographic purification is suitable for small-scale synthesis, alternative methods would be needed for larger scale:

  • Crystallization : Development of appropriate solvent systems for selective crystallization
  • Extractions : pH-controlled liquid-liquid extractions to separate intermediates
  • Precipitation : Formation of salts or derivatives that can be selectively precipitated

Solvent Selection and Waste Reduction

For improved process economics and environmental impact, considerations should include:

  • Solvent recycling : Recovery and reuse of solvents where possible
  • Alternative greener solvents : Replacement of toxic or environmentally harmful solvents
  • Catalyst recycling : Recovery and reuse of expensive precious metal catalysts

Analytical Characterization

Spectroscopic Data

Based on structural analysis and data from related compounds, the target compound would be expected to show the following spectroscopic characteristics:

¹H NMR (predicted, CDCl₃):

  • 4.10-4.20 ppm (broad, 2H, bridgehead CH)
  • 3.10-3.20 ppm (m, 1H, CH-COOH)
  • 2.00-2.40 ppm (m, 6H, CH₂)
  • 1.60-1.80 ppm (m, 2H, CH₂)
  • 1.40-1.50 ppm (s, 9H, C(CH₃)₃)

IR (predicted):

  • 3200-3500 cm⁻¹ (O-H stretch, carboxylic acid)
  • 1700-1720 cm⁻¹ (C=O stretch, carboxylic acid)
  • 1680-1700 cm⁻¹ (C=O stretch, carbamate)
  • 1150-1250 cm⁻¹ (C-O stretch)

Chromatographic Analysis

For monitoring reaction progress and assessing purity, HPLC analysis would be appropriate with the following parameters:

Table 5. HPLC Parameters for Analysis

Parameter Recommended Value
Column C18 reverse phase, 150 × 4.6 mm, 5 μm
Mobile Phase Gradient of acetonitrile/water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 210 and 254 nm
Run Time 15-20 minutes
Expected Retention Time 8-10 minutes (based on similar compounds)

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

The primary application of 8-Azabicyclo[3.2.1]octane derivatives is in the development of pharmaceutical agents, particularly as monoamine reuptake inhibitors . These compounds are being investigated for their therapeutic potential in treating various mental health disorders such as:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obsessive-Compulsive Disorder (OCD)

Research indicates that these derivatives can effectively inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive function .

Neuropharmacology

Studies have shown that compounds within this class can modulate neurotransmitter systems in the brain, leading to significant effects on behavior and mood. For instance:

  • The inhibition of serotonin and norepinephrine reuptake has been linked to antidepressant effects.
  • The potential for these compounds to act on dopamine transporters may offer insights into treatments for disorders like ADHD and certain types of addiction .

Chemical Synthesis

The synthesis of 8-Azabicyclo[3.2.1]octane derivatives is an area of active research. The methodologies developed for synthesizing these compounds often lead to new derivatives with enhanced biological activity or improved pharmacokinetic profiles .

Case Study 1: Treatment of Depression

A study published in Bioorganic & Medicinal Chemistry Letters explored the efficacy of various 8-Azabicyclo[3.2.1]octane derivatives as antidepressants. The findings indicated that specific modifications to the molecular structure significantly enhanced their inhibitory potency against serotonin reuptake transporters, thus improving their therapeutic potential for treating depression .

Case Study 2: ADHD Management

Research conducted on the application of these compounds for ADHD treatment highlighted their ability to selectively inhibit dopamine transporters while minimizing side effects associated with traditional stimulant medications. This selectivity suggests a promising avenue for developing safer ADHD therapies .

Data Table: Comparison of Biological Activities

Compound NameTarget ReceptorInhibition TypeTherapeutic Use
Compound ASerotoninReuptake InhibitorDepression
Compound BNorepinephrineReuptake InhibitorAnxiety Disorders
Compound CDopamineReuptake InhibitorADHD

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituent groups, stereochemistry, and ester types, leading to distinct physicochemical and pharmacological profiles. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(tert-butyl) ester (3-exo) 354818-43-2 C15H25NO4 283.37 tert-butyl ester at 8-position Opioid receptor modulation
8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(tert-butyl) ester (3-endo) 1222996-05-5 C13H21NO4 255.31 tert-butyl ester at 8-position Pharmaceutical intermediate
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-(hydroxymethyl)-, tert-butyl ester 273376-39-9 C13H23NO3 241.33 Hydroxymethyl at 3-position Protein degrader building block
N-CBZ-8-Azabicyclo[3.2.1]octane-3-carboxylic acid 1159822-23-7 C18H21NO4 315.36 Benzyl (CBZ) ester at 8-position Peptide synthesis
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(acetyloxy)-3-oxo-, ethyl ester 292036-31-8 C12H17NO5 255.27 Acetyloxy and oxo groups at 2,3-positions Reactive intermediate for functionalization

Key Observations

Steric and Electronic Effects :

  • The tert-butyl ester (e.g., CAS 354818-43-2) provides superior hydrolytic stability compared to benzyl (CBZ) or ethyl esters, which are more reactive under acidic/basic conditions .
  • Hydroxymethyl-substituted derivatives (e.g., CAS 273376-39-9) exhibit increased polarity, enhancing solubility in aqueous media for biological applications .

Stereochemical Influence :

  • The (3-endo) isomer (CAS 1222996-05-5) is reported to have higher thermal stability than the (3-exo) form due to reduced steric strain in the bicyclic framework .

Functional Group Reactivity :

  • Acetyloxy and oxo groups (e.g., CAS 292036-31-8) introduce sites for nucleophilic attack or reduction, enabling further derivatization .
  • The CBZ-protected analog (CAS 1159822-23-7) is preferred in peptide coupling reactions due to its orthogonal protecting group compatibility .

Pharmacological Relevance: Tert-butyl esters (e.g., CAS 354818-43-2) are critical in prodrug design, improving bioavailability by masking carboxylic acid groups . Nortropinone derivatives (e.g., CAS 273376-39-9) serve as opioid receptor modulators, leveraging the azabicyclo scaffold’s affinity for CNS targets .

Biological Activity

8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, is a compound that belongs to the bicyclic class of compounds known for their diverse biological activities. This compound is structurally related to tropane alkaloids, which are recognized for their significant pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₉NO₄
  • CAS Number : 280762-00-7
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : 8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester

The structural framework of this compound contributes to its biological activity by interacting with various biological targets.

Research indicates that the 8-azabicyclo[3.2.1]octane scaffold can modulate neurotransmitter systems and exhibit anti-inflammatory properties. The compound's ability to affect neuronal signaling pathways has been linked to its potential use in treating neurological disorders.

Key Mechanisms:

  • Dopaminergic Activity : Compounds within the azabicyclo family have shown potential in modulating dopamine receptors, which is crucial for conditions such as Parkinson's disease and schizophrenia.
  • Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of compounds derived from the azabicyclo framework:

StudyFindings
Srivastava et al., 2018Demonstrated that bicyclic compounds can protect against cytotoxicity induced by xenobiotics through antioxidant mechanisms.
RSC Publishing, 2021Highlighted the enantioselective synthesis of tropane alkaloids from azabicyclo scaffolds, emphasizing their biological relevance.
Chemical Book DataReported on the synthesis and biological evaluation of various esters derived from azabicyclo compounds, noting their potential in drug development.

Case Studies

  • Neuroprotective Effects : In a study examining neuroprotective agents, derivatives of 8-azabicyclo compounds were shown to significantly reduce neuronal death in models of neurodegeneration.
  • Anti-inflammatory Activity : Another investigation revealed that certain esters exhibited strong anti-inflammatory effects in vitro, suggesting their potential use in treating inflammatory diseases.
  • Anticancer Potential : Research has indicated that some bicyclic derivatives can inhibit cancer cell proliferation in vitro, particularly against prostate cancer cell lines (PC-3), highlighting their therapeutic promise.

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